molecular formula C8H10F6O B6312715 3,4-Bis(trifluoromethyl)cyclohexanol CAS No. 1357627-25-8

3,4-Bis(trifluoromethyl)cyclohexanol

Cat. No.: B6312715
CAS No.: 1357627-25-8
M. Wt: 236.15 g/mol
InChI Key: AJOPOPSHENXMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Bis(trifluoromethyl)cyclohexanol is a chemical compound with the molecular formula C8H10F6O. It is characterized by the presence of two trifluoromethyl groups attached to a cyclohexanol ring. This compound has significant potential in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(trifluoromethyl)cyclohexanol typically involves the trifluoromethylation of cyclohexanol derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to introduce the trifluoromethyl groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes. These methods are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions: 3,4-Bis(trifluoromethyl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of various substituted cyclohexanol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions include trifluoromethyl-substituted ketones, aldehydes, and various cyclohexanol derivatives .

Scientific Research Applications

3,4-Bis(trifluoromethyl)cyclohexanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the development of advanced materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3,4-Bis(trifluoromethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and interactions with biological molecules . These properties make it a valuable tool in studying enzyme inhibition, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

  • 3,5-Bis(trifluoromethyl)cyclohexanol
  • 4-(Trifluoromethyl)cyclohexanone
  • Trifluoromethyl-substituted phenols and alcohols

Comparison: 3,4-Bis(trifluoromethyl)cyclohexanol is unique due to the specific positioning of the trifluoromethyl groups on the cyclohexanol ring. This positioning can significantly influence its chemical and physical properties, making it distinct from other trifluoromethyl-substituted compounds. The presence of two trifluoromethyl groups enhances its stability and reactivity compared to compounds with a single trifluoromethyl group .

Properties

IUPAC Name

3,4-bis(trifluoromethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F6O/c9-7(10,11)5-2-1-4(15)3-6(5)8(12,13)14/h4-6,15H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOPOPSHENXMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CC1O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.